

Application Notes: BMS-191095 Hydrochloride in Ischemia-Reperfusion Injury Research

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Compound of Interest		
Compound Name:	BMS-191095 hydrochloride	
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Introduction

BMS-191095 hydrochloride is a potent and highly selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2][3] Unlike first-generation, non-selective KATP channel openers, BMS-191095 is distinguished by its significant cardioprotective effects without the associated peripheral vasodilation, hemodynamic side effects, or proarrhythmic potential.[2][3][4][5] This selectivity makes it an invaluable pharmacological tool for investigating the specific role of mitoKATP channels in cellular protection against ischemia-reperfusion (I/R) injury in various tissues, including the heart and brain.[3][4] Its mechanism involves preserving mitochondrial integrity, which is a critical factor in cell survival following an ischemic insult.

Mechanism of Action

BMS-191095 exerts its protective effects primarily by activating mitoKATP channels located on the inner mitochondrial membrane.[5] This activation leads to an influx of K+ into the mitochondrial matrix, causing a partial and transient depolarization of the mitochondrial membrane.[1][6][7] This controlled depolarization is thought to be a key step in ischemic preconditioning, leading to several downstream protective effects:

- Preservation of Mitochondrial Function: By modulating ion homeostasis, it helps prevent mitochondrial calcium overload during reperfusion.
- Reduced Oxidative Stress: In some models, preconditioning with BMS-191095 has been shown to abolish glutamate-induced free-radical production.[7] However, unlike other KATP



Methodological & Application

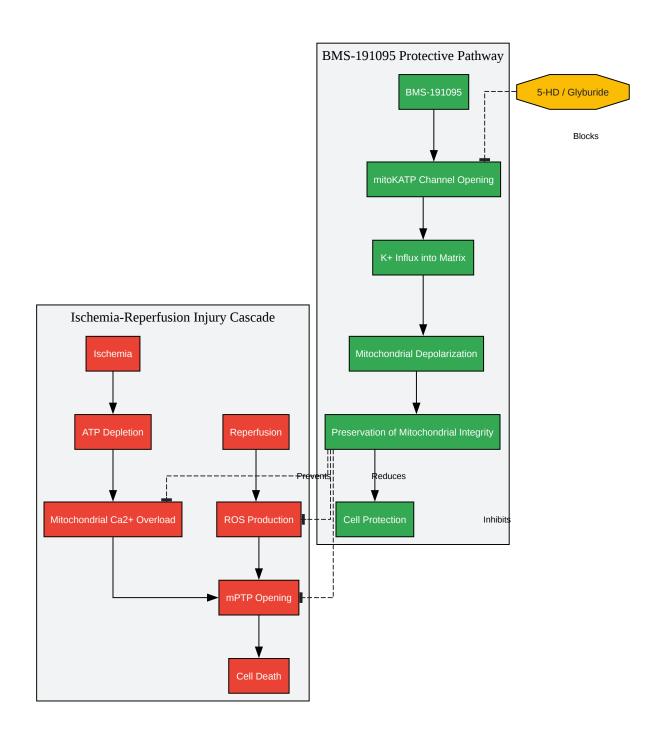
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openers such as diazoxide, BMS-191095 does not appear to directly increase the production of reactive oxygen species (ROS).[6]

• Inhibition of Platelet Aggregation: BMS-191095 also demonstrates a dose-dependent inhibition of human platelet aggregation induced by collagen and thrombin, suggesting a dual mechanism of cardioprotection by acting on both cardiomyocytes and platelets.[4][8]

The effects of BMS-191095 can be effectively blocked by the non-selective KATP channel antagonist glyburide and, more specifically, by the selective mitoKATP channel antagonist 5-hydroxydecanoate (5-HD).[5][8][9]





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Caption: Signaling pathway of BMS-191095 in mitigating ischemia-reperfusion injury.



Data Presentation

Table 1: In Vitro & Ex Vivo Efficacy of BMS-191095

Parameter	Model System	Value	Reference
Cardioprotection			
EC ₂₅ (Time to Ischemic Contracture)	Isolated Rat Hearts	1.5 μΜ	[5]
Mitochondrial Activity			
K _{1,2} (mitoKATP Opening)	Isolated Cardiac Mitochondria	83 nM	[5][10]
Anti-Platelet Activity			
IC50 (vs. Collagen)	Washed Human Platelets	63.9 μΜ	[1][8]
IC ₅₀ (vs. Thrombin)	Washed Human Platelets	104.8 μΜ	[1][8]

Table 2: In Vivo Efficacy of BMS-191095

Species	Model	Dosage & Administration	Key Outcome	Reference
Dog	Cardiac I/R (90 min ischemia, 5h reperfusion)	ED ₂₅ = 0.4 mg/kg (i.v.)	Dose-dependent reduction in infarct size	[2]
Efficacious Plasma Conc: 0.3 - 1.0 μM	No effect on hemodynamics or cardiac electrophysiology	[2]		
Rat	Transient Focal Cerebral Ischemia (MCAO)	25 μg (intraventricular), 24h before ischemia	32% reduction in total infarct volume	[1][4]



Experimental Protocols

Protocol 1: In Vivo Myocardial Ischemia-Reperfusion Model (Rat)

This protocol describes a method to assess the cardioprotective effects of BMS-191095 against myocardial infarction in an anesthetized rat model.



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Caption: Experimental workflow for the in vivo myocardial I/R model.

Methodology:

- Preparation of BMS-191095 Solution:
 - For intraperitoneal or oral injection, a suspended solution can be prepared.[1]
 - Create a 25.0 mg/mL stock solution in DMSO.
 - To prepare a 2.5 mg/mL working solution, add 100 μL of the DMSO stock to 400 μL of PEG300 and mix.[1]
 - Add 50 μL of Tween-80 and mix, then add 450 μL of saline to reach a final volume of 1 mL.[1] For intravenous (IV) administration, further dilution in saline may be required.
- Animal and Surgical Preparation:
 - Anesthetize male Sprague-Dawley rats.
 - Perform a left thoracotomy to expose the heart.
 - Pass a suture (e.g., 6-0 silk) around the left anterior descending (LAD) coronary artery.
- Experimental Groups:



- Sham group (surgery without LAD occlusion).
- Control group (vehicle + I/R).
- Treatment group (BMS-191095 + I/R).
- Mechanism-validation group (5-HD + BMS-191095 + I/R).
- Ischemia and Reperfusion:
 - Administer BMS-191095 or vehicle intravenously ~15-30 minutes before ischemia.
 - Induce regional ischemia by tightening the snare on the LAD artery for a duration of 30-90 minutes.
 - Initiate reperfusion by releasing the snare for 2-5 hours.
- Endpoint Measurement:
 - At the end of reperfusion, re-occlude the LAD and infuse Evans blue dye to delineate the area at risk (AAR).
 - Excise the heart, slice the ventricles, and incubate in 1% triphenyltetrazolium chloride (TTC) to differentiate the infarcted tissue (white/pale) from viable tissue (red) within the AAR.
 - Calculate infarct size as a percentage of the AAR.

Protocol 2: Ex Vivo Langendorff-Perfused Heart Model

This model allows for the assessment of cardiac function in an isolated heart, free from systemic neurohormonal influences.

Methodology:

- Heart Isolation:
 - · Anesthetize a rat and perform a thoracotomy.



- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
- Mount the aorta on a Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at constant pressure (e.g., 75 mmHg) and temperature (37°C).
- Functional Assessment:
 - Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
- Experimental Procedure:
 - Allow the heart to stabilize for ~20 minutes.
 - \circ Perfuse the heart with buffer containing BMS-191095 (e.g., 1.5 μM) or vehicle for ~15 minutes.[5]
 - Induce global ischemia by stopping the perfusion for a set period (e.g., 25 minutes).[5]
 - Initiate reperfusion with the original buffer (without the drug) for ~30 minutes.
- Endpoint Analysis:
 - Continuously record cardiac function (LVDP, heart rate). Calculate the percentage recovery of LVDP upon reperfusion.
 - Collect the coronary effluent during reperfusion to measure the release of enzymes like lactate dehydrogenase (LDH) as an indicator of cell damage.[3][5]

Protocol 3: In Vitro Human Platelet Aggregation Assay

This protocol is used to determine the effect of BMS-191095 on platelet function.

Methodology:

- Platelet Preparation:
 - Obtain whole blood from healthy human volunteers.



- Prepare platelet-rich plasma (PRP) by centrifugation.
- Wash the platelets and resuspend them in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.

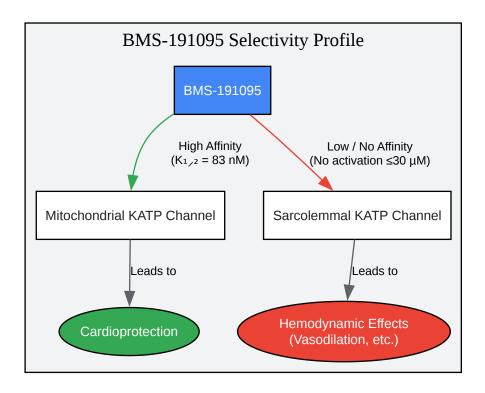
Aggregation Assay:

- Pre-incubate the washed platelet suspension with various concentrations of BMS-191095 (e.g., 10-150 μM) or vehicle for a specified time (e.g., 30 minutes for mechanistic studies with antagonists).[1][8]
- Place the platelet suspension in a platelet aggregometer.
- Add an aggregating agent such as collagen or thrombin to induce platelet aggregation.
- Monitor the change in light transmittance for several minutes to measure the extent of aggregation.

Data Analysis:

- Calculate the percentage of aggregation inhibition for each concentration of BMS-191095.
- Determine the IC₅₀ value, which is the concentration of BMS-191095 that inhibits platelet aggregation by 50%.[8]
- $\circ~$ To confirm the mechanism, pre-treat platelets with an antagonist like 5-HD (e.g., 100 $\mu\text{M})$ for 30 minutes before adding BMS-191095.[8]





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Caption: Logical diagram of BMS-191095's channel selectivity.

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